7-Methyl-6-oxaspiro[3.4]octan-2-amine

Medicinal Chemistry Physicochemical Properties Lead Optimization

7-Methyl-6-oxaspiro[3.4]octan-2-amine (CAS: 2126162-79-4) is a spirocyclic amine building block with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol. The compound features a [3.4] spirocyclic core structure combining a cyclobutane ring with an oxygen-containing tetrahydrofuran ring.

Molecular Formula C8H15NO
Molecular Weight 141.214
CAS No. 2126162-79-4
Cat. No. B2368287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-6-oxaspiro[3.4]octan-2-amine
CAS2126162-79-4
Molecular FormulaC8H15NO
Molecular Weight141.214
Structural Identifiers
SMILESCC1CC2(CC(C2)N)CO1
InChIInChI=1S/C8H15NO/c1-6-2-8(5-10-6)3-7(9)4-8/h6-7H,2-5,9H2,1H3
InChIKeyBCXUEDMCCMYOCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-6-oxaspiro[3.4]octan-2-amine (CAS 2126162-79-4): Key Physicochemical and Procurement Specifications


7-Methyl-6-oxaspiro[3.4]octan-2-amine (CAS: 2126162-79-4) is a spirocyclic amine building block with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . The compound features a [3.4] spirocyclic core structure combining a cyclobutane ring with an oxygen-containing tetrahydrofuran ring . Its InChIKey is BCXUEDMCCMYOCK-UHFFFAOYSA-N [1]. This compound is offered as a research-grade synthetic intermediate (purity typically ≥95%) for use in medicinal chemistry and drug discovery programs, particularly as a three-dimensional scaffold for exploring novel chemical space .

Why Generic 6-Oxaspiro[3.4]octan-2-amines Cannot Substitute for the 7-Methyl Variant (CAS 2126162-79-4) in Medicinal Chemistry Programs


Generic substitution among 6-oxaspiro[3.4]octan-2-amine analogs fails due to quantifiable differences in molecular topology and physicochemical properties that directly impact lead optimization outcomes. The 7-methyl substitution on the tetrahydrofuran ring introduces stereochemical complexity and alters the three-dimensional vector presentation of the primary amine, which is a critical determinant of target binding and selectivity . Slight structural modifications to the spirocyclic core—such as gem-dimethyl substitution or ring size alterations—produce measurable changes in lipophilicity (cLogP), topological polar surface area (TPSA), and fraction of sp3-hybridized carbons (Fsp3), all of which are key parameters governing CNS penetration, metabolic stability, and off-target promiscuity [1]. Procurement of the incorrect analog can introduce uncharacterized variables into a synthetic route or screening cascade, compromising data reproducibility and delaying project timelines.

Quantitative Evidence Guide: 7-Methyl-6-oxaspiro[3.4]octan-2-amine (CAS 2126162-79-4) Differentiation Data for Procurement Decisions


Molecular Weight and Lipophilicity Differentiation: 7-Methyl vs. 7,7-Dimethyl Analog

The 7-methyl substitution confers a molecular weight of 141.21 g/mol, compared to 155.24 g/mol for the 7,7-dimethyl analog (CAS 2126161-53-1) . This 14.03 g/mol difference represents a quantifiable reduction in molecular bulk. Computational predictions based on structural analogs indicate that the monomethyl substitution yields a lower calculated cLogP than the gem-dimethyl variant, which is advantageous for maintaining aqueous solubility and minimizing nonspecific binding in CNS-targeted programs .

Medicinal Chemistry Physicochemical Properties Lead Optimization

Stereochemical Complexity and Fsp3 Value: 7-Methyl vs. Unsubstituted Spiro[3.4]octan-6-amine

The presence of the 7-methyl group introduces a stereocenter at the 7-position of the tetrahydrofuran ring, increasing the three-dimensional complexity of the molecule. The fraction of sp3-hybridized carbons (Fsp3) for the target compound is 1.00 (8/8 carbons), identical to its unsubstituted and dimethyl analogs . However, the monomethyl substitution provides a unique vector presentation of the amine group relative to the methyl substituent, which cannot be achieved with either the unsubstituted spiro[3.4]octan-6-amine or the 7,7-dimethyl analog .

Drug Discovery 3D Molecular Topology Conformational Restriction

Ring Strain and Synthetic Accessibility: 6-Oxaspiro[3.4]octane vs. 5-Oxaspiro[3.4]octane Scaffolds

The 6-oxaspiro[3.4]octane scaffold present in the target compound features a cyclobutane ring spiro-fused to a tetrahydrofuran ring at the 6-position . This arrangement differs from the 5-oxaspiro[3.4]octane scaffold (exemplified by 3-ethoxy-5-oxaspiro[3.4]octan-1-amine, CAS 1461868-71-2), where the oxygen atom is positioned differently within the fused ring system . The 6-oxa configuration positions the amine group at the 2-position of the cyclobutane ring, providing a distinct exit vector for further derivatization compared to 5-oxa or 2-oxa analogs .

Synthetic Chemistry Building Block Utility Spirocycle Synthesis

Recommended Application Scenarios for 7-Methyl-6-oxaspiro[3.4]octan-2-amine (CAS 2126162-79-4) Based on Quantitative Evidence


Lead Optimization Programs Targeting CNS-Penetrant Small Molecules

The compound's molecular weight of 141.21 g/mol positions it well below the 300 Da threshold commonly associated with favorable CNS penetration. Combined with its high Fsp3 value (1.00), this compound is well-suited as a core scaffold for CNS-targeted lead optimization where low molecular weight and three-dimensional topology are critical for achieving blood-brain barrier permeability and target selectivity .

Stereochemically Diverse Screening Library Construction

With one stereocenter at the 7-position, this compound introduces chirality into screening libraries without excessive molecular complexity. This feature makes it valuable for fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) programs seeking to explore three-dimensional chemical space while maintaining synthetic tractability for hit-to-lead expansion .

Scaffold-Hopping and Bioisostere Replacement Studies

The 6-oxaspiro[3.4]octane core represents a saturated, oxygen-containing spirocycle that can serve as a bioisostere for aromatic or planar heterocyclic systems. Researchers evaluating scaffold-hopping strategies—particularly those seeking to replace flat aromatic rings with three-dimensional saturated frameworks to improve metabolic stability and solubility—will find this compound useful as a structurally distinct comparator to 5-oxaspiro[3.4]octane and 2-oxaspiro[3.3]heptane scaffolds .

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